2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile
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Overview
Description
2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile is an organic compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structure, which includes a furan ring, an ethoxyphenyl group, and a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5-(2-ethoxyphenyl)-2-furaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is usually conducted in an ethanol solvent at room temperature, and the product is obtained after a few hours of stirring .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing eco-friendly practices to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles and other derivatives.
Scientific Research Applications
2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function. The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
2-(Ethoxymethylene)malononitrile: Similar in structure but lacks the furan ring.
2-((3-Methylthiophen-2-yl)methylene)malononitrile: Contains a thiophene ring instead of a furan ring
Uniqueness
2-((5-(2-Ethoxyphenyl)-2-furyl)methylene)malononitrile is unique due to the presence of both the furan ring and the ethoxyphenyl group. This combination imparts distinct chemical properties, making it a valuable compound for synthesizing diverse heterocyclic structures. Its versatility and reactivity set it apart from other similar compounds .
Properties
CAS No. |
853312-15-9 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[[5-(2-ethoxyphenyl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H12N2O2/c1-2-19-15-6-4-3-5-14(15)16-8-7-13(20-16)9-12(10-17)11-18/h3-9H,2H2,1H3 |
InChI Key |
UVARBDBTFVFUTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C#N |
Origin of Product |
United States |
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